molecular formula C14H11N3O2 B1527700 1-benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid CAS No. 1185287-60-8

1-benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Cat. No. B1527700
CAS RN: 1185287-60-8
M. Wt: 253.26 g/mol
InChI Key: QLDNIXIDTPFIOV-UHFFFAOYSA-N
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Description

1-benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C14H11N3O2 . It has a molecular weight of 253.26 . This compound is solid in physical form .


Molecular Structure Analysis

The InChI code for 1-benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is 1S/C14H11N3O2/c18-14(19)12-11-7-4-8-15-13(11)17(16-12)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,18,19) .


Physical And Chemical Properties Analysis

1-benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a solid compound . It has a molecular weight of 253.26 . The compound is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Functionalization Reactions : The compound has been involved in studies exploring its functionalization reactions. Specifically, the reaction of its acid chloride form with 2,3-diaminopyridine, leading to different products, such as 3H-imidazo[4,5-b]pyridine derivatives. These reactions are significant in the context of synthetic chemistry and can be useful in the development of new chemical entities (Yıldırım, Kandemirli & Demir, 2005).

  • Organometallic Complexes : This chemical has been used in the synthesis of organometallic complexes, particularly as potential cyclin-dependent kinase (Cdk) inhibitors. These complexes have shown promise in anticancer research (Stepanenko et al., 2011).

  • N-Oxidation and Substituent Effects : Research has been conducted on the N-oxidation of 1-benzyl-1H-pyrazolo[3,4-b]pyridine, studying the effects of substituents on the compound's reactivity and properties. These studies contribute to a deeper understanding of the compound's chemical behavior (Dorgan, Parrick & Hardy, 1980).

Biomedical Applications

  • Cancer Research : The compound's derivatives have been explored for potential anticancer applications. This includes the synthesis of specific derivatives and assessing their cytotoxicity and cell cycle effects in human cancer cells, thereby contributing to oncology research (Stepanenko et al., 2011).

  • Biomedical Synthesis and Analysis : There is a significant body of work covering the synthesis of 1H-pyrazolo[3,4-b]pyridines, their diverse substituents, and their biomedical applications. This includes understanding the synthetic methods and potential applications in various biomedical fields (Donaire-Arias et al., 2022).

  • Antiviral Properties : Some derivatives of this compound have been studied for their antiviral properties. This includes the synthesis and screening of derivatives for activities against viruses like Herpes simplex and Mayaro virus, contributing to antiviral drug development (Bernardino et al., 2007).

properties

IUPAC Name

1-benzylpyrazolo[3,4-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c18-14(19)12-11-7-4-8-15-13(11)17(16-12)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDNIXIDTPFIOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=CC=N3)C(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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